molecular formula C18H18N2O5S B257808 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline

1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline

Cat. No. B257808
M. Wt: 374.4 g/mol
InChI Key: GWXPEKYEANOENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline, also known as EDBI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EDBI belongs to the family of prolyl hydroxylase inhibitors (PHIs) and has been shown to modulate the activity of hypoxia-inducible factor (HIF), a transcription factor that plays a critical role in oxygen homeostasis.

Mechanism of Action

1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline acts as a competitive inhibitor of prolyl hydroxylase (PHD), an enzyme that hydroxylates HIF under normoxic conditions, leading to its degradation. By inhibiting PHD, 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline stabilizes HIF and promotes its transcriptional activity. This results in the upregulation of genes involved in oxygen homeostasis, such as erythropoietin, vascular endothelial growth factor, and glucose transporters.
Biochemical and Physiological Effects:
1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the production of erythropoietin, which stimulates red blood cell production and improves oxygen delivery to tissues. It has also been shown to increase the expression of vascular endothelial growth factor, which promotes angiogenesis and tissue repair. 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has been shown to improve glucose metabolism by increasing the expression of glucose transporters. In addition, 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has several advantages for use in lab experiments. It is a specific inhibitor of PHD and does not affect other enzymes involved in oxygen homeostasis. It has high potency and can be used at low concentrations. 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline is also stable and can be stored for extended periods of time. However, 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has some limitations. It is a synthetic compound and may not accurately reflect the effects of natural PHIs. In addition, 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has not been extensively tested in vivo and its long-term effects are not well understood.

Future Directions

There are several future directions for research on 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline. One area of interest is the development of more potent and selective PHIs. Another area of interest is the investigation of the effects of 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline on different cell types and tissues. 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has been shown to have beneficial effects on a wide range of physiological processes, and further research is needed to fully understand its potential applications. Finally, the development of new methods for the synthesis of 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline and other PHIs could lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline involves the reaction of 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with proline in the presence of a base such as triethylamine. The reaction yields 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline as a white solid with a purity of over 95%. The synthesis of 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline is relatively straightforward and can be carried out on a large scale.

Scientific Research Applications

1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of HIF, which is involved in a wide range of physiological processes such as angiogenesis, erythropoiesis, and glucose metabolism. 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has been used to study the role of HIF in cancer, cardiovascular disease, and neurodegenerative disorders. It has also been used to investigate the effects of hypoxia on cellular metabolism and gene expression.

properties

Product Name

1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

1-(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H18N2O5S/c1-2-19-13-8-9-15(11-5-3-6-12(16(11)13)17(19)21)26(24,25)20-10-4-7-14(20)18(22)23/h3,5-6,8-9,14H,2,4,7,10H2,1H3,(H,22,23)

InChI Key

GWXPEKYEANOENV-UHFFFAOYSA-N

SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC4C(=O)O)C=CC=C3C1=O

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC4C(=O)O)C=CC=C3C1=O

Origin of Product

United States

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